REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=C(C)[CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].C([O:16][C:17](=[O:19])[CH3:18])(=O)C.O=O.[C:22]([OH:25])(=[O:24])[CH3:23]>C([O-])(=O)C.[Co+2].C([O-])(=O)C.[Br-].[Mn+2].[Br-].Br>[C:22]([O:25][C:6]1[CH:7]=[CH:8][C:18]([C:17]([OH:16])=[O:19])=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:3])[CH3:2])(=[O:24])[CH3:23] |f:4.5.6,7.8.9|
|
Name
|
|
Quantity
|
82 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=CC(=C1)C)O
|
Name
|
|
Quantity
|
140 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
cobalt(II) acetate
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].[Mn+2].[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is passed through the solution at 110° C
|
Type
|
CUSTOM
|
Details
|
The acetic acid is partially removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture which remains is poured into 500 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=C(C=C(C(=O)O)C=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.5 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |